2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

JAK2 Inhibitors Kinase Selectivity Medicinal Chemistry

Researchers face metabolic instability and regioisomer confusion in kinase scaffold selection. This pyrazole-pyridine diamine offers a validated, ATP-mimetic core with a defined C4-amino exit vector. - **Kinase Selectivity**: Enables JAK2 inhibitors with 40-fold selectivity over JAK1 (JAK2 IC50 = 2.3 nM). - **Metabolic Advantage**: N-methyl reduces CYP3A4 oxidation by 62% vs. unmethylated analogs. - **CNS-Ready**: cLogP 1.56, pKa 9.68 - ideal for blood-brain barrier penetration. - **Supply**: ≥95% purity, available for immediate R&D shipment.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B11912212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)N
InChIInChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3,(H2,10,11)
InChIKeyLJOUPBQFDPUZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: Core Building Block for Kinase Inhibitors


2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1545239-28-8) is a heteroaromatic diamine featuring a 4-aminopyridine core linked to a 1-methylpyrazol-4-yl substituent, embodying the privileged pyrazole-pyridine hybrid scaffold . This scaffold is extensively validated in kinase inhibitor design due to its capacity to mimic the adenine motif of ATP and engage critical hinge-binding residues [1]. Unlike more complex, heavily decorated analogs, this compound serves as a foundational, high-purity building block offering a molecular weight of 174.21 g/mol and a purity consistently certified at ≥95% by commercial vendors . Its unadorned amino group at the pyridine C4 position and the N-methylated pyrazole provide defined vectors for targeted derivatization and structure-activity relationship (SAR) expansion, making it a versatile starting point for generating focused libraries of ATP-competitive inhibitors [1]. The combination of its low molecular weight, favorable calculated physicochemical properties, and its presence as a core motif in patent literature underscores its strategic value for hit-to-lead and lead optimization campaigns.

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: Substitution Risks with Alternative Isomers


Interchanging 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine with its regioisomeric counterparts or alternative heterocyclic amines is not a trivial substitution. The precise 1,4-disubstitution pattern of the pyrazole and the C4-amino group on the pyridine are critical determinants of both molecular recognition and downstream synthetic utility [1]. Structural biology evidence demonstrates that the pyrazole-4-yl linkage to a pyridine ring facilitates a unique type I kinase inhibition geometry, enabling specific hydrophobic interactions within the ATP-binding pocket that analogs with different connectivity cannot recapitulate [2]. Furthermore, the N-methylation of the pyrazole ring, a defining feature of this compound, has been shown in SAR studies to significantly enhance metabolic stability by decreasing CYP3A4-mediated oxidation relative to unmethylated analogs [3]. This translates to a tangible advantage in preclinical development, where a minor structural deviation can lead to unacceptable metabolic liabilities. From a synthetic standpoint, the unambiguous and isolated amino group at the pyridine C4 position provides a single, high-yield point of diversification for generating libraries of amides, ureas, and sulfonamides, whereas alternative substitution patterns often introduce regioselectivity challenges and require cumbersome protecting group strategies.

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: Evidence vs. Closest Analogs


JAK2 Selectivity Over JAK1

The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold is a key intermediate for achieving high selectivity in JAK2 inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from this core exhibit a 40-fold selectivity for JAK2 over JAK1 [1]. The core's contribution to this selectivity is evidenced by the data for the derived inhibitor: JAK2 IC50 = 2.3 nM versus JAK1 IC50 = 98 nM [1]. This level of JAK2/JAK1 discrimination is critical for avoiding the on-target hematological toxicities associated with JAK1 inhibition and is a quantifiable advantage over pan-JAK inhibitors or scaffolds that yield less selective profiles.

JAK2 Inhibitors Kinase Selectivity Medicinal Chemistry

JNK1 Potency and Kinase Selectivity

A systematic evaluation of 36 pyrazol-4-yl pyridine derivatives, a class to which 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine belongs, identified potent and selective JNK inhibitors [1]. The lead compound, 11e, which incorporates the core pyrazol-4-yl pyridine motif, exhibited an IC50 of 1.81 nM against JNK1, 12.7 nM against JNK2, and 10.5 nM against JNK3 [1]. Crucially, kinase profiling against a panel of 50 kinases confirmed a high degree of JNK selectivity, a feature not common to all pyrazole-containing kinase inhibitors [1]. This data establishes the scaffold's potential for generating inhibitors with potent and selective JNK1 inhibition, which is essential for targeting specific signaling pathways in leukemia and solid tumors while minimizing off-target kinase effects.

JNK Inhibitors Cancer Therapeutics Kinase Profiling

Cellular Potency vs. SP600125

Pyrazol-4-yl pyridine derivatives, built upon the foundational core of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, have demonstrated superior antiproliferative activity compared to the widely used JNK inhibitor SP600125 in cellular assays [1]. Specifically, compound 11c from this series exhibited a GI50 of 1.28 µM against K562 leukemic cells, a value that represents a significant potency improvement over the reference standard SP600125 in the same cell line [1]. This superior cellular potency is a direct consequence of the optimized binding and physicochemical properties imparted by the core scaffold, translating target engagement into meaningful anti-cancer cell effects.

Antiproliferative Activity Cancer Cell Lines JNK Inhibition

JNK1 Type I Binding Mode

The binding mode of the pyrazol-4-yl pyridine scaffold has been unequivocally characterized by X-ray crystallography. The co-crystal structure of compound 11e with JNK1 (PDB ID: 8ENJ) at a resolution of 2.8 Å reveals a typical type I kinase inhibition geometry [1]. The structure confirms that the pyrazol-4-yl pyridine core engages the ATP-binding site, with binding energy scores attributing the selectivity for JNK1 over JNK3 to additional hydrophobic interactions facilitated by the scaffold's specific geometry [1]. This structural validation provides a high-confidence basis for rational drug design, as the precise binding interactions are known and can be leveraged for further optimization.

Structural Biology Kinase Inhibitor Design X-ray Crystallography

CYP3A4 Metabolic Stability Advantage

A key differentiator of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold is the N-methyl group on the pyrazole ring, which confers a significant metabolic stability advantage. Structure-activity relationship (SAR) studies have shown that N-methylation of the pyrazole ring, a defining feature of this compound, decreases CYP3A4-mediated oxidation by 62% compared to unmethylated analogs [1]. This reduction in oxidative metabolism is a critical factor for improving the pharmacokinetic profile of drug candidates, potentially leading to longer half-lives, lower clearance, and reduced risk of drug-drug interactions. This quantifiable benefit is not shared by other pyrazole-pyridine isomers lacking this specific methylation pattern.

Metabolic Stability CYP450 Drug Metabolism

CNS-Penetrant Physicochemical Profile

The physicochemical properties of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine are well-suited for drug discovery, particularly for central nervous system (CNS) applications. Calculated values for this compound include a cLogP of 1.5572 and a pKa of 9.685 [1]. This relatively low lipophilicity (cLogP < 2) and moderate basicity align with optimal parameters for achieving good oral bioavailability and passive blood-brain barrier (BBB) penetration, as defined by established CNS multiparameter optimization (MPO) scores [1]. In comparison to many kinase inhibitor scaffolds that possess higher cLogP values and molecular weights, this compound's favorable profile provides a distinct advantage in designing brain-penetrant inhibitors or orally available agents with a lower risk of off-target promiscuity.

Physicochemical Properties Drug-likeness CNS Drug Discovery

Application Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine


Selective JAK2 Inhibitors for Myeloproliferative Neoplasms

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine serves as an essential core for constructing highly selective JAK2 inhibitors. Research has shown that derivatives of this scaffold achieve a 40-fold selectivity window for JAK2 over JAK1 (JAK2 IC50 = 2.3 nM vs. JAK1 IC50 = 98 nM) [1]. This property is critical for developing safer therapies for myeloproliferative neoplasms, where minimizing JAK1-related hematological toxicity is a primary clinical goal. The core's modular nature allows for systematic exploration of the solvent-exposed region to further enhance selectivity and pharmacokinetics.

CNS-Penetrant Kinase Inhibitor Optimization

The compound's favorable calculated physicochemical profile—specifically a cLogP of 1.5572 and a pKa of 9.685—makes it an attractive starting point for CNS drug discovery [1]. Unlike many kinase inhibitor scaffolds that exceed optimal lipophilicity thresholds for BBB penetration, this core's low cLogP provides a distinct advantage for designing brain-penetrant molecules targeting kinases implicated in glioblastoma, neurodegenerative diseases, or neuropathic pain. The core can be elaborated at the C4-amino group to modulate potency and selectivity while maintaining a favorable CNS MPO score.

Focused JNK Inhibitor Libraries for Oncology

The pyrazol-4-yl pyridine scaffold is a validated platform for creating potent and selective JNK inhibitors, as evidenced by compound 11e's single-digit nanomolar activity against JNK1 (IC50 = 1.81 nM) and its selectivity across a 50-kinase panel [1]. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is an ideal core for generating a diverse library of analogs through parallel synthesis. Modifications at the C4-amino group can be used to explore vectors toward the ribose pocket or solvent channel, enabling rapid SAR exploration to optimize JNK1 potency and cellular efficacy against K562 leukemic cells and other JNK-dependent cancer models [1].

Metabolic Stable Kinase Probes and PROTACs

The N-methyl group on the pyrazole ring provides a quantifiable metabolic stability advantage by reducing CYP3A4-mediated oxidation by 62% compared to unmethylated analogs [1]. This property makes the scaffold highly valuable for developing chemical probes for in vivo target validation or for constructing PROTACs (Proteolysis Targeting Chimeras). The metabolic stability of the warhead is crucial for ensuring sustained target engagement, and the core's defined exit vector at the C4-amino group provides an optimal attachment point for linker conjugation, as demonstrated by the successful generation of a BRD4-degrading PROTAC with a DC50 < 10 nM [1].

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